molecular formula C23H20F3N3O2S B11583868 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B11583868
M. Wt: 459.5 g/mol
InChI Key: FOWUUVQSTVXZOW-UHFFFAOYSA-N
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Description

2-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl and a trifluoromethyl group, linked to a tetrahydroisoquinoline moiety via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4-methoxybenzaldehyde, the pyrimidine ring is constructed through a series of condensation reactions with appropriate reagents like trifluoromethyl ketones and thiourea.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, often using thiols or disulfides under basic conditions.

    Coupling with Tetrahydroisoquinoline: The final step involves coupling the pyrimidine derivative with tetrahydroisoquinoline through a carbonylation reaction, typically using reagents like acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

2-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity, including potential anti-inflammatory or anticancer properties.

    Industrial Applications: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The trifluoromethyl group and methoxyphenyl moiety are likely to play crucial roles in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-phenylethanone
  • **2-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(2-pyridyl)ethanone

Uniqueness

The presence of the tetrahydroisoquinoline moiety distinguishes 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one from similar compounds. This structural feature may confer unique biological activity or chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H20F3N3O2S

Molecular Weight

459.5 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C23H20F3N3O2S/c1-31-18-8-6-16(7-9-18)19-12-20(23(24,25)26)28-22(27-19)32-14-21(30)29-11-10-15-4-2-3-5-17(15)13-29/h2-9,12H,10-11,13-14H2,1H3

InChI Key

FOWUUVQSTVXZOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)N3CCC4=CC=CC=C4C3)C(F)(F)F

Origin of Product

United States

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